Phenyl 2-(bromomethyl)benzoate
Description
Significance of Benzylic Halides in Synthetic Transformations
Benzylic halides, such as the bromomethyl group in Phenyl 2-(bromomethyl)benzoate, are highly valuable reagents in organic synthesis. wisdomlib.org The carbon-halogen bond at a benzylic position is particularly reactive due to the stability of the resulting benzylic radical, cation, or anion, which is stabilized by resonance with the adjacent aromatic ring. quora.commasterorganicchemistry.com This enhanced reactivity allows benzylic halides to participate in a wide array of synthetic transformations.
They are key substrates in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), enabling the introduction of a variety of functional groups. quora.com For instance, they can be used to form ethers, esters, amines, and new carbon-carbon bonds through reactions with alkoxides, carboxylates, amines, and carbanions, respectively. Furthermore, benzylic halides are precursors for the formation of Grignard reagents and organolithium compounds, which are powerful tools for carbon-carbon bond formation. The versatility of benzylic halides makes them crucial intermediates in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. rsc.orgorganic-chemistry.org
Relevance of Ester Functional Groups in Chemical Synthesis
The ester functional group is a cornerstone of organic chemistry, characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to an organyl group. wikipedia.orgfiveable.me Esters are prevalent in nature, contributing to the fragrances of fruits and flowers, and are fundamental components of lipids. fiveable.me In the context of chemical synthesis, the ester group serves multiple important roles.
Esters are widely used as protecting groups for carboxylic acids. wikipedia.org This strategy is crucial in multi-step syntheses, such as peptide synthesis, to prevent unwanted reactions of the carboxylic acid moiety while other parts of the molecule are being modified. wikipedia.org The ester group can be selectively removed under specific conditions (e.g., hydrolysis) to regenerate the carboxylic acid.
Moreover, the carbonyl carbon of an ester is electrophilic and can be attacked by nucleophiles. This reactivity allows for transformations such as hydrolysis, transesterification, and reduction to alcohols. pressbooks.pub The presence of an ester group can also influence the physical properties of a molecule, such as its polarity, boiling point, and solubility. chemistrytalk.org
Positioning this compound in the Context of Related Aromatic Esters
This compound belongs to a class of aromatic esters that possess a reactive handle for further functionalization. Its structure can be compared to other related aromatic esters to understand its unique reactivity profile.
Another related compound is Methyl 2-[4-(bromomethyl)phenyl]benzoate , which is an isomer of this compound. chemicalbook.comaksci.com In this isomer, the bromomethyl group is on the other phenyl ring. This seemingly small change can have a significant impact on the electronic and steric environment of both the benzylic bromide and the ester, potentially leading to different outcomes in synthetic reactions. The relative positions of the functional groups are critical in directing the regioselectivity of subsequent transformations. masterorganicchemistry.com
Historical Context of Related Bromomethylated Aromatic Compounds in Synthetic Research
The use of bromomethylated aromatic compounds in synthetic research has a long history, dating back to the development of fundamental organic reactions. The discovery that aromatic compounds could be bromomethylated provided chemists with a powerful tool to introduce a reactive functional group onto an otherwise unreactive aromatic ring. acs.org This opened up new avenues for the synthesis of a wide range of derivatives.
Historically, these compounds have been instrumental in the study of reaction mechanisms, particularly nucleophilic substitution and elimination reactions. They have also been key building blocks in the synthesis of various classes of compounds, including pharmaceuticals, dyes, and polymers. numberanalytics.comnumberanalytics.com The ability to selectively introduce a bromomethyl group and then convert it into other functionalities has been a cornerstone of synthetic strategy for many decades. masterorganicchemistry.com Research into new and more efficient methods for the bromomethylation of aromatic compounds continues to be an active area of investigation. acs.org
Structure
3D Structure
Properties
CAS No. |
34124-08-8 |
|---|---|
Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
phenyl 2-(bromomethyl)benzoate |
InChI |
InChI=1S/C14H11BrO2/c15-10-11-6-4-5-9-13(11)14(16)17-12-7-2-1-3-8-12/h1-9H,10H2 |
InChI Key |
KODKOUVFNUHCES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2CBr |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Phenyl 2 Bromomethyl Benzoate
Esterification Approaches for Benzoic Acid Derivatives
The formation of the phenyl ester linkage is a critical step. This can be achieved either by direct reaction of a carboxylic acid with phenol (B47542) or through a transesterification process where an existing ester is converted to the desired phenyl ester.
Direct Esterification with Phenols
Direct esterification of carboxylic acids with phenols is often challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of aliphatic alcohols. libretexts.org Consequently, the reaction of 2-(bromomethyl)benzoic acid with phenol typically requires activation of the carboxylic acid or the use of specific coupling agents.
One common method is the Schotten-Baumann reaction, which involves converting the carboxylic acid, in this case, 2-(bromomethyl)benzoic acid, to its more reactive acid chloride derivative, 2-(bromomethyl)benzoyl chloride. libretexts.orgstansacademy.com The subsequent reaction of the acid chloride with phenol in the presence of an aqueous base, such as sodium hydroxide (B78521), proceeds readily to form Phenyl 2-(bromomethyl)benzoate. libretexts.orglibretexts.org The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which rapidly attacks the electrophilic carbonyl carbon of the acid chloride. libretexts.orgyoutube.com
Alternatively, the Mitsunobu reaction provides a powerful and mild method for the direct esterification of benzoic acids with phenols, often yielding excellent results where other methods fail. researchgate.net This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the phenol for nucleophilic attack by the carboxylate. researchgate.net While effective, this method generates stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts, which must be separated from the final product.
The table below summarizes typical conditions for the direct esterification of benzoic acid derivatives with phenols.
| Method | Activating Agent / Reagents | Typical Conditions | Yield |
| Schotten-Baumann | Thionyl Chloride (for acid chloride formation), then Phenol/NaOH | Aqueous base, vigorous shaking | Good to Excellent |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Anhydrous, non-polar solvent, room temp. | Good to Excellent researchgate.net |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Anhydrous solvent, prolonged reaction time | Moderate researchgate.net |
Transesterification Processes
Transesterification is an alternative route to phenyl esters, involving the reaction of an ester (e.g., a methyl or ethyl ester) with phenol to displace the original alcohol. This equilibrium-driven process often requires catalysis and the removal of the displaced alcohol to drive the reaction to completion.
For the synthesis of this compound, a potential precursor would be Methyl 2-(bromomethyl)benzoate. The reaction with phenol, catalyzed by an acid or base, would yield the desired phenyl ester and methanol.
Enzyme-catalyzed transesterification has emerged as a greener alternative. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (Novozym 435), have shown high activity for the transesterification of various methyl benzoates with alcohols. nih.govnih.gov These reactions can often be performed under solvent-free conditions, simplifying product isolation and reducing environmental impact. nih.govnih.gov Studies have shown that the position of substituents on the benzoate (B1203000) ring influences the reaction rate, with ortho- and meta-substituted benzoates generally reacting faster than their para-substituted counterparts in lipase-catalyzed transesterifications. nih.gov
Selective Benzylic Bromination Techniques
The most widely employed strategy for synthesizing this compound involves the late-stage functionalization of a readily available precursor, Phenyl 2-methylbenzoate. This approach hinges on the selective bromination of the benzylic methyl group, a transformation for which radical bromination is ideally suited. libretexts.org
Alternative Brominating Reagents
The transformation of the methyl group in a precursor like phenyl o-toluate to a bromomethyl group is a critical step in the synthesis of this compound. While N-bromosuccinimide (NBS) is a commonly employed reagent for benzylic bromination due to its ability to provide a low, steady concentration of bromine radicals, several alternatives exist, each with its own advantages and specific applications. chemistrysteps.comchadsprep.comlibretexts.org
The Wohl-Ziegler reaction, a classic method for allylic and benzylic bromination, traditionally uses NBS in a non-polar solvent like carbon tetrachloride, often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. masterorganicchemistry.com The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen, followed by reaction of the resulting benzylic radical with a bromine source. chemistrysteps.com
Alternative reagents to NBS have been explored to overcome certain limitations, such as the use of hazardous solvents or to improve selectivity. Some of these alternatives are presented in the table below.
| Reagent/System | Description | Advantages |
| Bromine (Br₂) with light/heat | Direct bromination using molecular bromine can be effective for benzylic positions. masterorganicchemistry.com | Readily available and inexpensive. |
| In-situ generated Br₂ | Generation of bromine from sources like hydrogen bromide (HBr) with an oxidizing agent (e.g., hydrogen peroxide). | Avoids handling and storage of corrosive Br₂. |
| Pyridinium hydrobromide perbromide (PHP) | A stable, crystalline solid that serves as a source of electrophilic bromine. | Easier to handle than liquid bromine. |
| Phenyltrimethylammonium perbromide (PTAB) | Another solid, selective brominating agent. | Offers good selectivity in certain applications. |
| Triphenylphosphine/N-bromosuccinimide | This combination can be used for the conversion of benzylic alcohols to bromides. | Useful for substrates where the precursor is a benzylic alcohol. |
The choice of the brominating agent and reaction conditions is crucial for achieving high yields and minimizing side products, such as dibromination or aromatic bromination. For instance, using NBS helps to maintain a low concentration of Br₂, which can suppress the competing ionic addition of bromine to the aromatic ring. chadsprep.comyoutube.com
Synthesis via Pre-functionalized Aromatic Precursors
Pathways involving o-Tolylbenzoic Acid Derivatives
A primary route to this compound starts with o-toluic acid or its derivatives. The synthesis can be envisioned in a stepwise manner:
Esterification: o-Toluic acid is first esterified with phenol to produce phenyl o-toluate. This can be achieved through various standard esterification methods, such as Fischer esterification under acidic catalysis or by converting the carboxylic acid to an acyl chloride followed by reaction with phenol in the presence of a base (Schotten-Baumann reaction). libretexts.orgstansacademy.comslideshare.net
Benzylic Bromination: The resulting phenyl o-toluate then undergoes benzylic bromination of the methyl group to yield the final product, this compound. As discussed previously, NBS is the reagent of choice for this transformation. chemicalbook.com
An alternative, though less direct, pathway involves the initial bromination of o-toluic acid to form 2-(bromomethyl)benzoic acid. This intermediate would then need to be esterified with phenol. However, the free carboxylic acid and the reactive benzyl (B1604629) bromide functionalities in the same molecule can lead to side reactions, making the protection of the carboxylic acid as an ester prior to bromination a more favorable strategy.
Coupling Reactions for Aromatic System Construction
The Suzuki coupling reaction is a versatile method for forming C-C bonds. youtube.comnih.govlibretexts.orgnih.govyoutube.com In the context of synthesizing a precursor to this compound, a Suzuki coupling could be employed to couple an ortho-substituted arylboronic acid with a phenyl halide, or vice versa. For example, the coupling of 2-methylphenylboronic acid with a suitable phenylating agent or the coupling of a phenylboronic acid with a 2-methyl-substituted aryl halide, followed by esterification and bromination, would lead to the target molecule. The general catalytic cycle for a Suzuki coupling involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the biaryl product. libretexts.org
The Ullmann condensation is another classic method for forming biaryl ethers and, in some variations, biaryl compounds. mdpi.com While traditionally used for synthesizing diaryl ethers by coupling a phenol with an aryl halide in the presence of a copper catalyst, modifications of the Ullmann reaction can also be used to form C-C bonds. For the synthesis of the phenyl benzoate skeleton, an Ullmann-type coupling could potentially be used to couple a 2-halobenzoate derivative with a phenoxide.
Stereochemical Considerations in Synthesis
When the synthesis involves chiral starting materials or the creation of a new stereocenter, the stereochemical outcome of the reactions becomes a critical consideration. In the synthesis of this compound itself, no stereocenters are formed. However, if the phenyl or the benzoate ring were to be substituted with chiral auxiliaries, or if the target molecule were a more complex derivative with existing stereocenters, the stereoselectivity of the benzylic bromination step would be important.
Benzylic bromination proceeds through a planar or rapidly inverting benzylic radical intermediate. chemistrysteps.com If the substrate contains a pre-existing stereocenter, the reaction can potentially lead to a mixture of diastereomers. The degree of diastereoselectivity would depend on the steric and electronic influence of the nearby chiral center on the approach of the bromine radical to the planar benzylic radical. While the radical nature of the reaction often leads to low stereoselectivity, some examples of diastereoselective radical brominations have been reported in the literature, particularly in systems where the chiral auxiliary can effectively block one face of the molecule. acs.org
Advanced Purification and Isolation Techniques for Synthetic Intermediates
The purification of the intermediates and the final product, this compound, is crucial for obtaining a compound of high purity. Standard techniques such as recrystallization and column chromatography are commonly employed.
For the purification of benzylic bromides, which can sometimes be lachrymatory and reactive, flash column chromatography is a frequently used method. This technique allows for rapid separation of the product from unreacted starting materials and byproducts. The choice of eluent is critical for achieving good separation. A typical eluent system for a relatively nonpolar compound like this compound would be a mixture of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or dichloromethane.
In cases where the product is sensitive or difficult to purify by chromatography, other techniques can be considered. Recrystallization from a suitable solvent system can be a highly effective method for obtaining crystalline, pure products, provided the compound is a solid at room temperature. For the precursor, phenyl o-toluate, and the final product, a solvent system would be chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
For the removal of unreacted reagents or specific byproducts, scavenger resins can be employed. These are solid-supported reagents that can selectively react with and remove certain types of molecules from a solution, simplifying the workup procedure.
Chemical Reactivity and Transformation Pathways of Phenyl 2 Bromomethyl Benzoate
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The benzylic bromide in Phenyl 2-(bromomethyl)benzoate is an excellent electrophilic site, readily undergoing SN2 reactions with a wide array of nucleophiles. The phenyl ester group, being electron-withdrawing, may have a modest influence on the reaction rates at this position.
Reactions with Oxygen-Centered Nucleophiles
This compound reacts with oxygen-centered nucleophiles, such as alcohols and phenols, to form the corresponding ethers. These reactions typically proceed under basic conditions to deprotonate the nucleophile, enhancing its reactivity. For example, reaction with a generic alcohol (R-OH) in the presence of a non-nucleophilic base like sodium hydride (NaH) would yield a 2-(alkoxymethyl)phenyl benzoate (B1203000).
While direct literature examples for this compound are sparse, the reactivity is analogous to similar substrates like 2-(bromomethyl)benzyl alcohol nih.gov and ethyl 2-(bromomethyl)benzoate chemicalbook.com. In some cases, intramolecular cyclization can occur where the ester's carbonyl oxygen acts as a nucleophile, particularly in syntheses aiming for structures like isocoumarins, though this often requires prior modification of the molecule. organic-chemistry.orgnih.gov
Reactions with Nitrogen-Centered Nucleophiles
Nitrogen-based nucleophiles, including primary and secondary amines, readily displace the bromide to form the corresponding N-substituted products. For instance, the reaction with a primary amine (R-NH₂) would yield Phenyl 2-((R-amino)methyl)benzoate. As with other alkyl halides, over-alkylation can be an issue, potentially leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts if excess this compound is used. chemguide.co.uk The reaction with phenylamine (aniline) serves as a classic example of N-alkylation at a benzylic position. chemguide.co.uk
The general reactivity pattern follows standard SN2 mechanisms, where the nucleophilic nitrogen attacks the carbon bearing the bromine atom.
Reactions with Sulfur-Centered Nucleophiles
Sulfur-centered nucleophiles, particularly thiols, are highly effective in reacting with the bromomethyl group due to the high nucleophilicity of sulfur. The reaction of this compound with a thiol (R-SH) in the presence of a mild base affords the corresponding thioether, Phenyl 2-((R-thio)methyl)benzoate.
Research on analogous compounds provides strong evidence for this transformation. For example, methyl 2-((bromomethyl)thio)benzoate has been synthesized in excellent yield (85%) from the corresponding thiol, demonstrating the efficiency of this reaction. rsc.org This high reactivity makes the bromomethyl group a useful handle for introducing sulfur-containing moieties. rsc.orgnih.gov
Table 1: Reaction with Sulfur Nucleophiles - Analogous Example
| Substrate | Nucleophile | Product | Yield | Reference |
|---|
Reactions with Carbon-Centered Nucleophiles
The formation of new carbon-carbon bonds can be achieved by reacting this compound with various carbon-based nucleophiles.
Enolates: Soft carbon nucleophiles, such as enolates derived from ketones, esters, or malonates, can be alkylated by this compound. libretexts.org This reaction, typically carried out using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate, is a powerful method for extending carbon chains. libretexts.orgrsc.org
Organometallic Reagents: Harder carbon nucleophiles like Grignard reagents (R-MgBr) or organolithiums (R-Li) can also react at the benzylic position. However, these reagents are also highly reactive towards the ester functionality, which can lead to a mixture of products unless conditions are carefully controlled. miracosta.edudoubtnut.com
Palladium-Catalyzed Cross-Coupling Reactions Involving the Benzylic Bromide
While palladium-catalyzed cross-coupling reactions more commonly involve aryl or vinyl halides, benzylic halides like this compound can also participate in certain coupling reactions. These methods offer a sophisticated way to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov
Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base could potentially form a new C-C bond at the benzylic position.
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst system would yield a 2-(alkynyl)methyl derivative.
Heck Coupling: While less common for benzylic halides, a Heck-type reaction with an alkene could also be envisioned under specific catalytic conditions.
These reactions expand the synthetic utility of the bromomethyl group beyond classical nucleophilic substitution. rsc.org
Reactions at the Ester Functional Group
The phenyl ester moiety of the molecule is also susceptible to nucleophilic attack, primarily at the electrophilic carbonyl carbon. These reactions proceed via a nucleophilic acyl substitution mechanism.
Hydrolysis: Under basic conditions (saponification) using a reagent like sodium hydroxide (B78521), the ester is cleaved to yield 2-(bromomethyl)benzoic acid and phenol (B47542). Acid-catalyzed hydrolysis is also possible but is generally reversible and may proceed more slowly.
Transesterification: Treatment with an alcohol (R-OH) under acidic or basic catalysis can replace the phenyl group with an alkoxy group, yielding a different ester, Alkyl 2-(bromomethyl)benzoate.
Amidation: Reaction with primary or secondary amines can convert the ester into an amide. This reaction can sometimes require elevated temperatures or catalysis, for example, with niobium(V) oxide acting as a heterogeneous catalyst for similar ester amidations. researchgate.net
Grignard Reaction: The addition of excess Grignard reagent (R-MgBr) leads to the formation of a tertiary alcohol. The reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which then immediately reacts with a second equivalent of the Grignard reagent. doubtnut.com
Table 2: Summary of Reactivity
| Reactive Site | Reagent Type | Reaction | Product Type |
|---|---|---|---|
| Bromomethyl (C-Br) | O-Nucleophiles (ROH) | Nucleophilic Substitution | Ether |
| Bromomethyl (C-Br) | N-Nucleophiles (RNH₂) | Nucleophilic Substitution | Amine |
| Bromomethyl (C-Br) | S-Nucleophiles (RSH) | Nucleophilic Substitution | Thioether |
| Bromomethyl (C-Br) | C-Nucleophiles (Enolates) | Nucleophilic Substitution | Alkylated Carbonyl |
| Bromomethyl (C-Br) | Boronic Acids/Pd | Suzuki Coupling | Aryl/Vinyl Substituted |
| Ester (C=O) | H₂O/OH⁻ | Hydrolysis | Carboxylic Acid |
| Ester (C=O) | Alcohols (R'OH) | Transesterification | New Ester |
| Ester (C=O) | Amines (R'₂NH) | Amidation | Amide |
Hydrolysis Pathways (Acidic and Basic)
The phenyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(bromomethyl)benzoic acid and phenol.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Following a proton transfer and elimination of phenol, the corresponding carboxylic acid is formed. This process is reversible and its equilibrium can be influenced by the concentration of water. masterorganicchemistry.com
Basic Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a carboxylate salt and phenol. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate, which is no longer electrophilic. masterorganicchemistry.com
A study on the hydrolysis of 2-aminobenzoate (B8764639) esters has shown that neighboring groups can significantly influence the reaction rate. For instance, an amino group at the ortho position can act as an intramolecular general base catalyst, leading to a 50-100 fold rate enhancement compared to the para-substituted analogue. beilstein-journals.org While the bromomethyl group in this compound is not a base, its steric and electronic effects can influence the susceptibility of the ester to hydrolysis compared to unsubstituted phenyl benzoate.
| Hydrolysis Condition | Key Mechanistic Steps | Products |
| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of phenol. | 2-(bromomethyl)benzoic acid, Phenol |
| Basic (Saponification) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of phenoxide. 4. Deprotonation of carboxylic acid. | 2-(bromomethyl)benzoate salt, Phenol |
Transesterification Reactions
Transesterification is a process where the alkoxy or phenoxy group of an ester is exchanged with that of an alcohol or phenol. For this compound, this can be achieved under acidic or basic catalysis.
Kinetic studies on the transesterification of substituted phenyl benzoates with phenols in the presence of a base like potassium carbonate have been conducted. nih.gov These studies indicate that the reaction proceeds via a nucleophilic addition-elimination mechanism at the ester carbonyl. The reactivity is influenced by the electronic nature of the substituents on both the benzoyl group and the leaving phenoxy group. For this compound, the reaction with another alcohol or phenol would lead to a new ester and phenol. The benzylic bromide moiety would likely remain intact under typical transesterification conditions, although care must be taken to avoid competing nucleophilic substitution at the benzylic position, especially with strong nucleophiles.
A general method for the base-catalyzed synthesis of phenyl esters from carboxylic acids using diphenyl carbonate also highlights the principles of transesterification. youtube.com In a similar vein, this compound could potentially serve as a donor of the 2-(bromomethyl)benzoyl group in transesterification reactions.
Reduction of the Ester to Alcohol Derivatives
The ester functionality in this compound can be reduced to an alcohol. However, the presence of a benzylic bromide introduces a competing reaction pathway, as reducing agents can also cleave carbon-halogen bonds.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of esters to primary alcohols. In the case of this compound, LiAlH₄ would be expected to reduce the ester to [2-(bromomethyl)phenyl]methanol. However, LiAlH₄ can also reduce the benzylic bromide to a methyl group, potentially leading to a mixture of products, including 2-methylbenzyl alcohol.
The chemoselectivity of the reduction is a significant challenge. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but might be capable of reducing the benzylic bromide. Therefore, achieving a selective reduction of the ester without affecting the benzylic bromide would require careful selection of the reducing agent and reaction conditions.
Intramolecular Cyclization and Ring-Forming Reactions
The proximate positioning of the electrophilic benzylic bromide and the ester group in this compound allows for a variety of intramolecular reactions, leading to the formation of cyclic structures.
Formation of Lactones or Cyclic Ethers
One of the most prominent reactions of this compound and its derivatives is intramolecular cyclization to form a lactone. Upon hydrolysis of the phenyl ester to the corresponding 2-(bromomethyl)benzoic acid, an intramolecular Williamson ether synthesis-like reaction can occur. The carboxylate anion acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion to form a six-membered lactone known as isochroman-1-one (B1199216) (or 3,4-dihydrocoumarin). rsc.org
This cyclization is often facile and can occur in situ during the hydrolysis of the ester. The formation of isochromanones from related starting materials, such as 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates and alkenes, has been demonstrated through photocatalyzed reactions. beilstein-journals.orgnih.gov
| Precursor Type | Reaction Conditions | Product |
| 2-(bromomethyl)benzoic acid | Base | Isochroman-1-one |
| 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates and alkenes | Ru-photocatalysis | Substituted Isochromanones |
Annulation Reactions yielding Polycyclic Systems
The isochromanone scaffold, readily accessible from this compound, serves as a versatile building block for the synthesis of more complex polycyclic systems through annulation reactions. Annulation refers to the formation of a new ring fused to an existing ring system.
One approach involves the functionalization of the isochromanone ring followed by a ring-closing reaction. For example, the enolate of isochroman-3-one can undergo Michael additions to various acceptors, and the resulting adducts can be further cyclized. acs.orgacs.org Knoevenagel condensation of 3-isochromanone (B1583819) with aromatic aldehydes can also provide precursors for further annulation. nih.gov
Furthermore, transition metal-catalyzed annulation reactions can be employed to construct polycyclic frameworks. For instance, a palladium-catalyzed [2 + 2 + 1] domino annulation of 3-iodochromones (related to isochromanones) with other components has been used to synthesize chromone-containing polycyclic compounds. rsc.org The concept of annulation has also been applied in the synthesis of polycyclic-fused isoquinolones from alkyne-tethered benzamides, which shares structural similarities with the potential derivatives of isochromanone. mdpi.com A classic example of an annulation reaction is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene (B86901) ring. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org Derivatives of isochromanone with appropriate unsaturation could potentially participate in such cycloadditions to build polycyclic systems.
Cascade Reactions involving Benzylic Electrophiles
The benzylic bromide in this compound is a potent electrophile and can initiate cascade reactions. A cascade reaction is a process involving two or more consecutive reactions where the product of the first step is the substrate for the next, all occurring in a single pot.
An example of a potential cascade reaction could involve an initial intermolecular nucleophilic substitution at the benzylic carbon, followed by an intramolecular reaction. For instance, reaction with a dinucleophile could lead to an initial substitution followed by an intramolecular cyclization onto the ester carbonyl or a derivative thereof.
More elaborate cascade reactions leading to isochromanone derivatives have been developed. An asymmetric synthesis of isochromanone derivatives has been achieved through a cascade reaction involving the trapping of carboxylic oxonium ylides, initiated by the reaction of α-diazoketones with ketoacids. rsc.org While this does not directly involve this compound as a starting material, it demonstrates the potential for cascade strategies in the synthesis of the core isochromanone skeleton. The photocatalyzed synthesis of isochromanones from 2-(alkoxycarbonyl)benzenediazonium salts and alkenes can also be viewed as a cascade process involving radical addition and subsequent cyclization. beilstein-journals.orgnih.gov
The reactivity of the benzylic halide can be harnessed to initiate such sequences. The formation of a benzylic carbocation intermediate under certain conditions can be followed by trapping with a nucleophile, which could be part of a larger molecule, setting the stage for subsequent ring-forming events. acs.orgnih.gov
Oxidation Reactions of the Aromatic or Benzylic Centers
The oxidation of this compound can selectively target either the benzylic carbon, which is activated by the adjacent phenyl ring and bromine atom, or the aromatic rings themselves. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.
The benzylic bromide in this compound is a key functional group susceptible to oxidation, primarily leading to the formation of an aldehyde, phenyl 2-formylbenzoate. Several established methods for the oxidation of benzyl (B1604629) halides can be applied to achieve this transformation.
One such method is the Sommelet reaction , which utilizes hexamine to convert benzyl halides into aldehydes. wikipedia.org The reaction proceeds through the formation of a quaternary ammonium salt, which is subsequently hydrolyzed to yield the aldehyde.
Another relevant method is the Hass-Bender oxidation , which employs the sodium salt of 2-nitropropane (B154153) as the oxidant to convert benzyl halides into benzaldehydes. wikipedia.org This reaction is known to be effective for both benzyl and allyl halides.
Furthermore, direct oxidation of the benzylic bromide to a carboxylic acid can also be envisioned, potentially using stronger oxidizing agents. Alternatively, the initially formed aldehyde, phenyl 2-formylbenzoate, can be further oxidized to the corresponding carboxylic acid, 2-(phenoxycarbonyl)benzoic acid, using reagents like potassium permanganate (B83412) or chromic acid. A mild and efficient method for this transformation involves the use of Oxone (potassium peroxymonosulfate) in an aqueous or alcoholic solvent. nih.gov
The synthesis of related formyl-substituted phenyl benzoates has been reported, indicating the viability of such transformations. For instance, 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate has been synthesized and characterized. researchgate.net
The following table summarizes potential oxidation reactions at the benzylic center of this compound:
| Reaction Name | Reagents and Conditions | Product |
| Sommelet Reaction | 1. Hexamine2. H₂O | Phenyl 2-formylbenzoate |
| Hass-Bender Oxidation | Sodium 2-nitropropanide | Phenyl 2-formylbenzoate |
| Further Oxidation | KMnO₄ or CrO₃ or Oxone | 2-(Phenoxycarbonyl)benzoic acid |
Rearrangement Reactions and Isomerizations
This compound, as a substituted benzyl benzoate, can potentially undergo rearrangement and isomerization reactions, particularly under thermal or catalytic conditions. These transformations can lead to the formation of new structural isomers through intramolecular atom or group migrations.
A significant rearrangement pathway for benzyl benzoate structures involves an intramolecular acylation-decarboxylation or cyclization sequence. While not specifically documented for this compound, studies on the parent compound, benzyl benzoate, have shown that it can undergo an intramolecular rearrangement over acidic oxide catalysts like alumina (B75360) at high temperatures (around 350°C). This process can lead to the formation of o-benzylbenzoic acid, which can then either decarboxylate to yield diphenylmethane (B89790) or undergo cyclodehydration to form anthrone (B1665570). The acidity of the catalyst plays a crucial role in the selectivity of this rearrangement.
Another potential transformation for this compound is intramolecular cyclization. The presence of the ester and the benzylic bromide functionalities in a 1,2-relationship on the benzene (B151609) ring makes it a suitable precursor for the synthesis of heterocyclic systems. For instance, intramolecular cyclization could potentially lead to the formation of isochroman-1-one derivatives. This type of reaction is known for related 2-(halomethyl)benzoic acid derivatives. The reaction can be promoted by a base, which would facilitate the intramolecular nucleophilic attack of the carboxylate oxygen onto the benzylic carbon, displacing the bromide ion. While the phenyl ester would need to be hydrolyzed to the corresponding carboxylic acid first, this pathway highlights a potential isomerization route for derivatives of the title compound. The synthesis of various isochroman (B46142) structures from related precursors has been documented. organic-chemistry.orggoogle.com
The following table outlines potential rearrangement and isomerization pathways for this compound based on reactions of related compounds:
| Reaction Type | Proposed Conditions | Potential Products |
| Intramolecular Rearrangement | Acidic oxide catalyst (e.g., Al₂O₃), high temperature | Substituted diphenylmethane and anthrone derivatives |
| Intramolecular Cyclization (from the corresponding acid) | Base | Isochroman-1-one derivative |
Mechanistic Investigations of Chemical Processes Involving Phenyl 2 Bromomethyl Benzoate
Elucidation of Reaction Mechanisms (e.g., SN1, SN2, Radical)
The primary site of reactivity on Phenyl 2-(bromomethyl)benzoate is the bromomethyl group attached to the phenyl ring. This benzylic halide structure is poised to undergo nucleophilic substitution reactions through either an S_N1 or S_N2 pathway, and can also be involved in radical reactions under specific conditions.
Nucleophilic Substitution (S_N1 and S_N2): The operative nucleophilic substitution mechanism is highly dependent on the reaction conditions, particularly the nature of the nucleophile, the solvent, and the temperature. libretexts.orgyoutube.com
S_N2 Mechanism: A bimolecular nucleophilic substitution (S_N2) is favored by strong, unhindered nucleophiles and polar aprotic solvents. libretexts.orgyoutube.com The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This leads to an inversion of stereochemistry if the carbon were chiral. For this compound, a primary benzylic halide, the S_N2 pathway is sterically accessible. masterorganicchemistry.com
S_N1 Mechanism: A unimolecular nucleophilic substitution (S_N1) is favored under conditions with weak nucleophiles and polar protic solvents (like water or alcohols). libretexts.orgyoutube.com This mechanism is a stepwise process. masterorganicchemistry.com The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The benzylic position of this compound means that the resulting carbocation would be stabilized by resonance with the adjacent benzene (B151609) ring, making the S_N1 pathway viable. libretexts.org The subsequent step is the rapid attack of the nucleophile on the planar carbocation, typically resulting in a racemic mixture of products if the center were chiral. masterorganicchemistry.com
Radical Mechanism: Under conditions involving radical initiators, such as light (hν) or compounds like AIBN (azobisisobutyronitrile), reactions at the benzylic position can proceed via a radical mechanism. youtube.com For instance, the synthesis of the compound itself can involve the radical bromination of a precursor like phenyl 2-methylbenzoate, using N-bromosuccinimide (NBS) and a radical initiator. youtube.comchemicalbook.com In subsequent reactions, the C-Br bond can be cleaved homolytically to form a stable benzylic radical, which can then participate in various radical-mediated transformations. youtube.com
Table 1: Factors Influencing the Reaction Mechanism of this compound
| Factor | S_N1 Favored | S_N2 Favored | Radical Favored |
|---|---|---|---|
| Substrate | Benzylic (stabilizes carbocation) libretexts.org | Primary Benzylic (sterically accessible) masterorganicchemistry.com | Benzylic (stabilizes radical) youtube.com |
| Nucleophile/Reagent | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., CN⁻, I⁻, RO⁻) libretexts.org | Radical Initiator (e.g., AIBN, light) youtube.com |
| Solvent | Polar Protic (e.g., ethanol, water) libretexts.org | Polar Aprotic (e.g., acetone, DMF) libretexts.org | Non-polar |
| Leaving Group | Good (Br⁻ is a good leaving group) | Good (Br⁻ is a good leaving group) | N/A |
Kinetic Studies and Reaction Rate Determination
Kinetic studies are crucial for distinguishing between proposed reaction mechanisms by examining how reaction rates change with reactant concentrations.
For reactions involving this compound, the expected rate laws are:
S_N1 Reaction: The rate-determining step is the unimolecular dissociation of the substrate. masterorganicchemistry.com Therefore, the reaction rate is dependent only on the concentration of this compound.
Rate = k[this compound]
S_N2 Reaction: The rate-determining step is the bimolecular collision of the substrate and the nucleophile. masterorganicchemistry.com The reaction rate is dependent on the concentration of both reactants.
Rate = k[this compound][Nucleophile]
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates provides direct evidence for a proposed mechanistic pathway.
S_N1 Intermediate: The key intermediate in an S_N1 reaction of this compound is the 2-(phenoxycarbonyl)benzyl carbocation . This is a benzylic carbocation, which is significantly stabilized by resonance, delocalizing the positive charge across the benzene ring. This stabilization lowers the activation energy for its formation, making the S_N1 pathway competitive with S_N2 for benzylic systems. libretexts.org
S_N2 Intermediate: The S_N2 reaction does not proceed through a true intermediate but rather a high-energy pentacoordinate transition state . masterorganicchemistry.com In this state, the central carbon atom is simultaneously bonded to the incoming nucleophile and the departing bromide ion.
Radical Intermediate: Radical reactions involve the 2-(phenoxycarbonyl)benzyl radical . Like the carbocation, this benzylic radical is stabilized by resonance with the adjacent aromatic ring, which facilitates its formation. youtube.com This intermediate can be detected using techniques like Electron Spin Resonance (ESR) spectroscopy.
Transition State Analysis and Energy Profiles
Computational chemistry allows for the analysis of transition states and the mapping of reaction energy profiles, providing a theoretical understanding of reaction pathways.
S_N1 Energy Profile: The energy profile for an S_N1 reaction of this compound would show a two-step process with two transition states and one intermediate. The first step, formation of the benzylic carbocation, has the higher activation energy and is the rate-determining step. masterorganicchemistry.com
S_N2 Energy Profile: The energy profile for an S_N2 reaction would show a single step, with one transition state corresponding to the energy maximum of the reaction pathway. masterorganicchemistry.com
While specific calculations for this compound were not found, theoretical studies on the parent molecule, phenyl benzoate (B1203000), have been performed to analyze its conformational properties and rotational energy barriers using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These studies calculate the energy profile as a function of dihedral angles, showing how the molecule's energy changes with its conformation. researchgate.net Similar computational approaches could be used to model the transition states and energy profiles for the S_N1 and S_N2 reactions of this compound, comparing the activation barriers to predict the favored pathway under different conditions.
Isotopic Labeling Studies for Mechanistic Probes
Isotopic labeling is a powerful experimental technique used to trace the path of atoms throughout a reaction, offering definitive proof of certain mechanistic features. Although no specific isotopic labeling studies have been reported for this compound, one can hypothesize how they could be employed.
Probing Nucleophilic Attack: To confirm that substitution occurs at the benzylic carbon and not the carbonyl carbon of the ester, the carbonyl oxygen could be labeled with ¹⁸O. If the ¹⁸O label remains in the product after reaction with a nucleophile, it would confirm that the reaction took place exclusively at the bromomethyl group.
Kinetic Isotope Effect (KIE): The C-H bonds adjacent to the reaction center are typically not broken in S_N1 or S_N2 reactions, so a significant primary KIE would not be expected. However, the absence of a secondary KIE upon deuteration of the benzylic methylene (B1212753) (CD₂Br) could provide further evidence for or against certain transition state structures. A KIE is often observed in competing E2 elimination reactions, and its absence would help rule out that pathway.
Solvent Isotope Effects: Conducting a reaction in a deuterated protic solvent (e.g., D₂O or CH₃OD) and comparing the rate to the reaction in the non-deuterated solvent can provide insight. A change in rate can indicate the involvement of the solvent in the rate-determining step, as is often the case in S_N1 solvolysis reactions.
Applications of Phenyl 2 Bromomethyl Benzoate in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Scaffoldsnih.gov
The structure of phenyl 2-(bromomethyl)benzoate, featuring a reactive benzylic bromide, positions it as a crucial starting material for creating intricate organic frameworks. nih.gov This reactivity allows for the strategic introduction of various functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds.
The synthesis of heterocyclic compounds, which are core components of many pharmaceuticals and functional materials, can be effectively achieved using bromomethyl-substituted scaffolds. nih.govresearchgate.net The reactive bromomethyl group on the phenyl benzoate (B1203000) backbone can react with a variety of dinucleophilic reagents to form rings. For instance, reaction with compounds containing nitrogen, oxygen, or sulfur atoms can lead to the formation of a wide range of heterocyclic systems. While direct synthesis examples using this compound are specific to proprietary methods, the general principle involves leveraging the benzylic bromide as an anchor point for cyclization reactions. nih.gov This strategy is pivotal in developing new series of halogenated heterocyclic ligands and other complex structures. nih.gov
A key advantage of using a bromomethyl-substituted scaffold is the ability to introduce previously unattainable heteroatoms into the target position, facilitating optimizations for various applications. nih.gov
Macrocycles, which are large ring structures containing 12 or more atoms, are of significant interest in drug discovery and materials science. cam.ac.uk The construction of these complex molecules often relies on building blocks with multiple reactive sites that can be linked together. This compound, with its reactive bromomethyl group and a phenyl ester that can be chemically modified, is a suitable candidate for such synthetic strategies.
General approaches to macrocyclization include condensation reactions and oxidative acetylene (B1199291) couplings, which join linear precursors into a cyclic structure. nih.govresearchgate.net The this compound framework can be incorporated into a linear peptide or polymer chain, and subsequent intramolecular reaction involving the bromomethyl group can initiate the final ring-closing step to yield the desired macrocycle. This approach allows for the generation of diverse molecular scaffolds and shapes in a step-efficient manner. cam.ac.uk
The bromomethyl group is an exceptionally versatile functional handle for elaborating aromatic structures. It readily participates in nucleophilic substitution reactions and cross-coupling reactions, allowing for the precise installation of a wide array of substituents. This makes this compound an ideal precursor for creating aromatic derivatives with tailored electronic and steric properties.
The reactive intermediate can undergo coupling with various heteroatom-linked substituents, as detailed in the table below. nih.gov
| Reactant Type | Resulting Linkage/Functionality |
| Amines | Introduction of amine functionalities |
| Alcohols / Phenols | Formation of ether linkages |
| Thiols | Formation of thioether linkages |
| Carboxylates | Formation of ester linkages |
| Amides / Sulfonamides | Introduction of amide and sulfonamide groups |
Furthermore, the bromomethyl group facilitates the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling. nih.gov This powerful reaction allows for the connection of the phenyl benzoate scaffold to other aromatic or vinyl groups via boronic acids, which are essential building blocks in modern medicinal chemistry. nih.govnih.gov
Advanced Spectroscopic and Crystallographic Characterization of Phenyl 2 Bromomethyl Benzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For phenyl 2-(bromomethyl)benzoate, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy of this compound provides crucial information about the number and types of hydrogen atoms present in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals allow for the precise assignment of each proton to its position in the molecular structure.
A study published in Powder Diffraction reports the ¹H NMR data for this compound recorded on a 300 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and reveal the distinct electronic environments of the protons.
The data from the study can be summarized in the following table:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.12 | d | 1H | Aromatic H |
| 7.64 | t | 1H | Aromatic H |
| 7.50 | t | 1H | Aromatic H |
| 7.42 | d | 1H | Aromatic H |
| 7.28 - 7.15 | m | 5H | Phenyl group H |
| 4.91 | s | 2H | CH₂Br |
Note: The assignments are based on typical chemical shift values and coupling patterns for similar aromatic esters.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, offering a map of the carbon framework.
The same study in Powder Diffraction also provides the ¹³C NMR data for this compound, recorded at 75 MHz in CDCl₃. The reported chemical shifts are as follows:
| Chemical Shift (δ, ppm) | Assignment |
| 165.2 | C=O (Ester) |
| 150.8 | Aromatic C-O |
| 138.9 | Aromatic C |
| 133.0 | Aromatic CH |
| 131.2 | Aromatic CH |
| 130.8 | Aromatic C |
| 129.5 | Aromatic CH |
| 129.3 | Aromatic CH |
| 128.8 | Aromatic CH |
| 126.3 | Aromatic CH |
| 121.7 | Aromatic CH |
| 31.9 | CH₂Br |
Note: The assignments are based on established correlations for aromatic esters and substituted benzene (B151609) rings.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a complete and verified structural assignment for this compound.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the aromatic rings and the proximity of the benzylic protons to the adjacent aromatic ring.
HMQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
As of the current literature review, specific 2D NMR data (COSY, HMQC, HMBC) for this compound has not been reported.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized or characterized compound.
Currently, there is no specific high-resolution mass spectrometry data available in the reviewed literature for this compound. Such data would be invaluable for confirming its elemental composition of C₁₄H₁₁BrO₂.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of the fragmentation pattern of the molecule upon ionization. The way in which this compound breaks apart in the mass spectrometer can reveal key structural motifs.
Expected fragmentation pathways would likely involve:
Loss of the bromine atom to give a stable benzylic carbocation.
Cleavage of the ester bond, leading to fragments corresponding to the benzoyl and phenoxy moieties.
Further fragmentation of the aromatic rings.
A detailed analysis of the fragmentation pattern from an electron ionization (EI) or other suitable ionization method would serve to confirm the connectivity of the different parts of the molecule. However, at present, a detailed fragmentation analysis for this compound has not been published in the scientific literature.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides definitive insights into molecular conformation, crystal packing, and the nature of intermolecular forces that govern the solid-state architecture.
Determination of Molecular Conformation in the Solid State
The solid-state conformation of benzoate (B1203000) derivatives is dictated by the spatial arrangement of the phenyl and benzoate groups. In a study of Phenyl Benzoate, the crystal structure was determined, revealing that all bond lengths and angles were within normal ranges. sigmaaldrich.com The complete conformational space of Phenyl Benzoate has been studied using density functional theory (DFT), which found that rotation around the C(=O)-O bond is not significantly more restricted than rotation around the C(=O)-C bond. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The way molecules arrange themselves in a crystal lattice is known as crystal packing, which is stabilized by a variety of intermolecular interactions. Aromatic esters are known to form stable structures due to the potential for π-π stacking, where the electron-rich aromatic rings align in parallel. mdpi.com
In the crystal structure of 2-methyl-1,4-phenyl-ene bis-(3,5-di-bromo-benzoate), the packing is consolidated by a network of C-H···Br hydrogen bonds and weaker, offset π-π interactions involving the various benzene rings. nih.gov The tendency for different interactions to occur in organic crystal structures is not solely based on their energy but also on their frequency of occurrence compared to random chance. mdpi.com Strong hydrogen bonds and certain halogen bonds (like I···N and I···O) are significantly more prevalent than would be expected by chance. mdpi.com The packing in crystals of another derivative, 4-Bromo-2-(diethoxymethyl)phenyl benzoate, has also been analyzed, providing further insight into how these molecules organize in the solid state. mdpi.com
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov This phenomenon is of great interest as different polymorphs can have varying physical properties, including melting point, solubility, and stability. nih.gov While polymorphism is a widespread phenomenon, its occurrence in cocrystals is less common. rsc.org
Aromatic esters, as a class, have been noted to exhibit a high degree of polymorphism. mdpi.com For instance, a study on benzoic acid and sodium benzoate cocrystals revealed two polymorphic forms, designated A and B, which have an enantiotropic relationship. mdpi.comrsc.org The study of polymorphism in esters like butyl oleate (B1233923) has shown that different forms can be stabilized by different interactions; a metastable form may feature O-H···O hydrogen bonds, while the more stable form is governed by van der Waals forces. nih.gov However, specific polymorphism studies on this compound itself are not extensively reported in the surveyed literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational energy levels of molecules, with each bond type exhibiting characteristic absorption or scattering frequencies.
For Phenyl Benzoate, theoretical calculations have been used to predict its vibrational spectra, which show excellent agreement with experimental IR and Raman data. drugfuture.com This allows for confident assignment of the observed vibrational bands. drugfuture.com Comparative studies on derivatives like Ethyl benzoate and Ethyl m-chloro benzoate using both experimental and computational (DFT) methods have provided detailed assignments of their vibrational modes. Key vibrational signatures for benzoate esters include the strong C=O stretching vibration of the ester group, C-O stretching vibrations, and various modes associated with the aromatic rings. The presence of a bromomethyl group in this compound would introduce additional characteristic vibrations, such as C-Br stretching and CH₂ bending modes, which would be identifiable in its IR and Raman spectra.
| Technique | Application | Key Vibrational Modes for Benzoate Esters |
| Infrared (IR) Spectroscopy | Identifies functional groups based on the absorption of infrared radiation. | C=O stretch, C-O stretch, Aromatic C-H stretch, Aromatic C=C stretch |
| Raman Spectroscopy | Identifies functional groups based on inelastic scattering of monochromatic light. | Provides complementary information, especially for symmetric non-polar bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. In aromatic esters, the primary electronic transitions observed are typically π*←π transitions associated with the aromatic rings and the carbonyl group.
A study on 4-Pentylphenyl 4-n-benzoate derivatives demonstrated that these compounds exhibit complex absorbance transitions in different solvent environments. rsc.org The energy of these transitions is sensitive to solvent polarity; as solvent polarity increases, the energy gap between the frontier orbitals tends to decrease. rsc.org The primary absorbance electronic transition is identified as π←π. rsc.org This solvatochromic effect can be used to probe the electronic structure of the molecule and its interactions with the surrounding medium. For this compound, one would expect similar π←π transitions, with the precise wavelength of maximum absorbance (λ_max) being influenced by the electronic effects of the bromomethyl substituent on the benzoate ring.
Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC, TLC)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely used in the analysis of organic compounds like this compound and its derivatives.
GC is often used for purity analysis of thermally stable and volatile compounds. For instance, the purity of a commercial sample of Methyl 2-[4-(bromomethyl)phenyl]benzoate was determined to be greater than 98.0% by GC. rsc.org
HPLC is a versatile technique for both qualitative and quantitative analysis. It has been employed to monitor the progress of synthesis reactions, such as in the preparation of ethyl 4'-bromomethyl-2-biphenylcarboxylate, where it was used to check for the presence of residual starting materials. Furthermore, HPLC methods have been developed to identify and quantify impurities in related compounds, demonstrating its utility in quality control.
TLC is a simpler, qualitative technique often used to quickly monitor the progress of a chemical reaction or to get a preliminary assessment of the number of components in a mixture.
| Technique | Primary Use | Example Application for Benzoate Derivatives |
| Gas Chromatography (GC) | Purity assessment of volatile compounds. | Purity of Methyl 2-[4-(bromomethyl)phenyl]benzoate determined to be >98.0%. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, quantitative analysis of mixtures. | Monitored synthesis of ethyl 4'-bromomethyl-2-biphenylcarboxylate. |
| Thin-Layer Chromatography (TLC) | Qualitative reaction monitoring and mixture analysis. | General technique for rapid analysis during synthesis. |
Computational Chemistry and Theoretical Investigations of Phenyl 2 Bromomethyl Benzoate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground-state properties of organic molecules. For a molecule like Phenyl 2-(bromomethyl)benzoate, DFT calculations would be used to optimize the molecular geometry, finding the most stable arrangement of atoms corresponding to the minimum energy on the potential energy surface.
Table 1: Illustrative DFT-Calculated Ground State Properties (Based on Phenyl Benzoate (B1203000) Data) This table presents data for the related compound phenyl benzoate to illustrate the output of DFT calculations. The values are representative of what a DFT study on this compound would aim to determine.
| Parameter | Description | Illustrative Value (from Phenyl Benzoate Study) |
| Dipole Moment | A measure of the molecule's overall polarity. | ~2.0 - 2.2 Debye |
| C=O Bond Length | The length of the carbonyl double bond. | ~1.21 Å |
| C-O Ester Bond | The length of the single bond between the carbonyl carbon and the ester oxygen. | ~1.35 Å |
| Ph-O Bond Length | The length of the bond between the phenyl ring and the ester oxygen. | ~1.41 Å |
Source: Adapted from findings on phenyl benzoate. nih.govresearchgate.net
Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity.
The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack.
The LUMO represents the orbital to which an electron is most likely to be accepted, highlighting regions prone to nucleophilic attack.
For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl rings. The LUMO would likely be centered around the carbonyl group and the C-Br bond of the bromomethyl group, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests the molecule is more reactive.
Conformational Analysis and Energy Minimization
The three-dimensional shape of a molecule is not static. Different spatial arrangements of atoms, or conformations, arise from rotation around single bonds. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.
For this compound, key rotational barriers would include rotation around the C-O (ester) bond and the C-C bond connecting the two phenyl rings. Computational studies on phenyl benzoate and methyl benzoate have extensively modeled these rotations. nih.govresearchgate.netmissouri.edunih.gov These studies show that the planar conformation, where the phenyl ring and the carbonyl group are coplanar, is often the most stable due to favorable resonance interactions. However, steric hindrance can lead to non-planar preferred conformations.
In this compound, the bulky bromomethyl group at the ortho position would introduce significant steric strain, likely forcing the phenyl rings to adopt a twisted conformation. Calculating the rotational barrier provides a quantitative measure of the energy required to move from one stable conformer to another through a high-energy transition state. These barriers can be calculated using DFT methods by systematically rotating a dihedral angle and calculating the energy at each step. mdpi.com
Table 2: Illustrative Rotational Energy Barriers (Based on Benzoate Derivative Data) This table illustrates the type of data generated from conformational analysis. The values are based on studies of related benzoate compounds and are not specific to this compound.
| Rotational Bond | Description | Illustrative Barrier Height (kcal/mol) |
| Phenyl-Carbonyl | Rotation of the phenyl group attached to the carbonyl. | ~5.3 - 6.3 |
| Phenyl-Oxygen | Rotation of the phenyl group attached to the ester oxygen. | ~3.0 - 4.0 |
Source: Adapted from findings on methyl benzoate and phenyl benzoate. nih.govmissouri.edu
A Potential Energy Surface (PES) scan is the computational procedure used to explore conformational space and determine rotational barriers. By performing a "relaxed" PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is allowed to relax to its minimum energy. Plotting the energy versus the dihedral angle reveals the energy minima (stable conformers) and maxima (transition states). mdpi.com For this compound, a two-dimensional PES scan varying the dihedral angles of both phenyl rings simultaneously would provide a comprehensive map of the molecule's conformational landscape. Studies on phenyl benzoate have used this technique to map the torsion around the Ph-O and Ph-C bonds. nih.govresearchgate.net
Simulation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, a key potential reaction is an intramolecular cyclization. The ester carbonyl oxygen can act as an internal nucleophile, attacking the electrophilic carbon of the bromomethyl group. This SN2-type reaction would displace the bromide ion and lead to the formation of a six-membered lactone ring, specifically a derivative of isochroman-1-one (B1199216).
DFT calculations can be used to model this entire reaction pathway:
Reactant and Product Optimization: The geometries of the starting material (this compound) and the final product (the isochroman-1-one derivative) are optimized.
Transition State Search: Sophisticated algorithms are used to locate the high-energy transition state structure connecting the reactant and product.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. The reactant and product will have all real frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
This type of simulation provides a detailed, step-by-step understanding of the reaction mechanism that is highly complementary to experimental kinetic studies. nih.govnih.gov
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations
The synthesis of this compound from 2-methyl phenyl benzoate and N-bromosuccinimide involves a free radical substitution reaction. cambridge.org Theoretical investigation of this or other reactions would necessitate the localization of transition states, which represent the highest energy point along the reaction pathway. Techniques such as the synchronous transit-guided quasi-Newton (STQN) method are employed to find these crucial structures.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the transition state correctly connects the reactants and products. researchgate.net An IRC path traces the minimum energy path from the transition state down to the corresponding energy minima of the reactants and products, thus verifying the proposed reaction mechanism. researchgate.net For a reaction involving this compound, this would provide a detailed atomistic picture of the bond-breaking and bond-forming processes.
While the general methodologies for transition state localization and IRC calculations are well-established, specific studies applying these techniques to reactions involving this compound are not readily found in the surveyed literature. Such studies would provide valuable insights into the reaction kinetics and mechanism.
Thermochemical Data for Reaction Energetics
The energetics of a chemical reaction, including the reaction enthalpy, entropy, and Gibbs free energy, can be determined through computational thermochemistry. These values indicate the spontaneity and feasibility of a reaction under given conditions. Frequency calculations on the optimized geometries of reactants, products, and transition states are used to obtain zero-point vibrational energies (ZPVE), thermal corrections, and entropies.
For a hypothetical reaction involving this compound, a data table summarizing the computed thermochemical data would be structured as follows:
| Species | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |
| Reactant 1 | |||
| Reactant 2 | |||
| Transition State | |||
| Product 1 | |||
| Product 2 |
Note: The values in this table are placeholders as specific thermochemical data for reactions of this compound are not available in the cited literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the environment. In the context of this compound, MD simulations could be employed to understand its conformational flexibility, solvation properties, and interactions with other molecules or biological macromolecules.
A study by Hazra, Mukherjee, and Mukherjee has provided experimental insights into the intermolecular interactions of this compound in the solid state through Hirshfeld surface analysis. cambridge.org This analysis revealed the significance of C-H···O and C-H···Br hydrogen bonds in the crystal packing. cambridge.org MD simulations could complement this by providing a dynamic picture of these interactions in different environments, such as in solution.
A typical MD simulation would involve placing the molecule in a simulation box with a chosen solvent and applying a force field to describe the interatomic forces. The simulation would then solve Newton's equations of motion to track the trajectory of each atom over time. Analysis of these trajectories can provide information on:
Conformational analysis: Identifying the preferred conformations of the molecule in solution.
Solvation structure: Characterizing the arrangement of solvent molecules around the solute.
Interaction energies: Quantifying the strength of intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to guide the design of more potent or safer molecules.
A QSAR study on a series of compounds including this compound would involve the following steps:
Data Collection: A dataset of compounds with measured biological activity (e.g., enzyme inhibition, cytotoxicity) is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
While no specific QSAR studies focusing on this compound were identified, the principles of QSAR could be applied if a relevant biological activity and a congeneric series of compounds were available. For instance, given the presence of a biphenyl-like scaffold, it could be part of a study on aromatase inhibitors, where biphenyl (B1667301) moieties are known to be important for activity.
A hypothetical QSAR model could be represented by an equation such as:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where c0, c1, c2, ... are the coefficients determined from the regression analysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing phenyl 2-(bromomethyl)benzoate?
- Methodological Answer : The compound can be synthesized via bromination of a methyl-substituted phenyl benzoate precursor. For example, brominating the methyl group at the ortho position of the phenyl ring using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ . Alternatively, esterification of 2-(bromomethyl)benzoic acid with phenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) may yield the target compound . Characterization should include ¹H/¹³C NMR, GC-MS, and elemental analysis to confirm purity and structure .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound is likely corrosive (based on structural analogs like methyl 2-(bromomethyl)benzoate, which causes severe eye/skin burns ). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/ingestion. Storage should be in airtight containers away from heat and ignition sources. Note that phenyl benzoate derivatives may require additional safety assessments due to insufficient toxicological data, as highlighted by the IFRA Standard .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H and ¹³C spectra for characteristic shifts (e.g., ester carbonyl at ~168–170 ppm, bromomethyl protons at ~4.3–4.7 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if polymorphism or stereochemical ambiguity arises .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–Br]⁺ fragments) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR stretches) may arise from conformational flexibility, impurities, or solvent effects. Strategies include:
- Variable-temperature NMR : To detect dynamic processes (e.g., rotamers) .
- DFT calculations : Compare computed spectra (using Gaussian or ORCA) with experimental data to validate proposed conformers .
- Single-crystal XRD : Resolve ambiguities definitively, as demonstrated in studies of related benzothiazole derivatives .
Q. What mechanistic insights govern the reactivity of the bromomethyl group in substitution reactions?
- Methodological Answer : The bromomethyl group undergoes nucleophilic substitution (SN₂) or elimination (E2) depending on conditions:
- SN₂ reactions : Use polar aprotic solvents (e.g., DMF) with nucleophiles (e.g., amines, thiols) to synthesize derivatives like 2-(aminomethyl)phenyl benzoate .
- Elimination : In basic conditions (e.g., K₂CO₃), elimination may yield styrene-like byproducts; monitor via TLC/GC-MS .
- Cross-coupling : Explore Suzuki-Miyaura couplings by first converting the bromide to a boronic ester .
Q. How can researchers optimize crystallization conditions for this compound?
- Methodological Answer : Screen solvents (e.g., toluene, ethyl acetate) using vapor diffusion or slow evaporation. For challenging cases:
- Additive screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize specific conformations .
- Temperature gradients : Use controlled cooling (e.g., 0.5°C/hour) to grow high-quality crystals .
- Twinned crystals : Refine using SHELXL’s TWIN/BASF commands if diffraction data shows twinning .
Q. What strategies resolve discrepancies in purity assessments between GC, HPLC, and elemental analysis?
- Methodological Answer :
- GC/HPLC calibration : Use certified reference standards of this compound to validate retention times .
- Elemental analysis : Reconcile deviations (e.g., C/H/N percentages) by accounting for residual solvents (e.g., via TGA) .
- Impurity profiling : Isolate minor peaks via preparative chromatography and characterize via HRMS/NMR .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Process optimization : Use design-of-experiment (DoE) approaches to identify critical variables (e.g., reaction time, stoichiometry) .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Scale-up challenges : Test reproducibility at micro (mg) and meso (g) scales, noting deviations in mixing efficiency or heat transfer .
Q. What analytical approaches differentiate degradation products from synthetic intermediates?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, or humidity and analyze via LC-MS. For example, hydrolysis of the ester group may yield 2-(bromomethyl)benzoic acid, detectable via negative-ion ESI-MS .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton exchange in NMR, identifying labile protons in degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
